Butyltriethylammonium iodide Butyltriethylammonium iodide
Brand Name: Vulcanchem
CAS No.: 4186-63-4
VCID: VC20552524
InChI: InChI=1S/C10H24N.HI/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C10H24IN
Molecular Weight: 285.21 g/mol

Butyltriethylammonium iodide

CAS No.: 4186-63-4

Cat. No.: VC20552524

Molecular Formula: C10H24IN

Molecular Weight: 285.21 g/mol

* For research use only. Not for human or veterinary use.

Butyltriethylammonium iodide - 4186-63-4

Specification

CAS No. 4186-63-4
Molecular Formula C10H24IN
Molecular Weight 285.21 g/mol
IUPAC Name butyl(triethyl)azanium;iodide
Standard InChI InChI=1S/C10H24N.HI/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H/q+1;/p-1
Standard InChI Key XUFDSKDFDDOCSM-UHFFFAOYSA-M
Canonical SMILES CCCC[N+](CC)(CC)CC.[I-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Butyltriethylammonium iodide is theorized to consist of a central ammonium ion where one hydrogen is replaced by a butyl group (-C₄H₉) and three hydrogens by ethyl groups (-C₂H₅), paired with an iodide counterion. Its systematic IUPAC name would be butyl(triethyl)azanium iodide, reflecting the substitution pattern on the nitrogen atom .

Molecular Formula and Weight

Based on analogs like trimethylbutylammonium iodide (C₇H₁₈IN, 243.13 g/mol) , the molecular formula of butyltriethylammonium iodide would likely be C₁₀H₂₄IN, with a molecular weight of approximately 297.21 g/mol.

Structural Analogies

The crystal structure of tetrabutylammonium iodide (C₁₆H₃₆NI) provides a template for understanding quaternary ammonium salts. TBAI crystallizes in the monoclinic system (space group C2/c) with unit cell dimensions a = 14.2806 Å, b = 14.1864 Å, c = 19.5951 Å, and β = 111.149°, forming a clathrate hydrate with water . Butyltriethylammonium iodide might adopt a similar lattice, though steric effects from the ethyl groups could alter packing efficiency.

Synthesis and Purification

Hypothetical Synthesis Routes

Quaternary ammonium salts like butyltriethylammonium iodide are typically synthesized via alkylation reactions. A plausible route involves reacting triethylamine with butyl iodide:

(C₂H₅)₃N + C₄H₉I → (C₂H₅)₃(C₄H₉)N⁺I⁻\text{(C₂H₅)₃N + C₄H₉I → (C₂H₅)₃(C₄H₉)N⁺I⁻}

This exothermic reaction would require polar solvents (e.g., acetonitrile) and controlled temperatures to prevent decomposition .

Challenges in Purification

Analogous compounds such as (4-t-butylcyclohexyl)trimethylammonium iodide (CID 129664316) highlight the importance of recrystallization for purity. Ethanol-water mixtures are commonly used to isolate crystalline products, with yields dependent on stoichiometric ratios and reaction kinetics .

Physicochemical Properties

Thermal Stability and Phase Behavior

Trimethylbutylammonium iodide melts at 226°C , while TBAI decomposes before boiling . Butyltriethylammonium iodide is expected to exhibit similar thermal stability, with a melting point between 150–200°C. Differential scanning calorimetry (DSC) would reveal phase transitions, including potential glass transitions or hydrate formation.

Solubility Profile

Quaternary ammonium salts generally display high solubility in polar solvents. TBAI, for instance, is soluble in water, methanol, and dimethyl sulfoxide (DMSO) . Butyltriethylammonium iodide would likely follow this trend, though the bulkier ethyl groups might reduce aqueous solubility compared to methyl analogs.

Applications in Organic Chemistry

Phase-Transfer Catalysis

TBAI’s role as a phase-transfer catalyst (PTC) in SN2 reactions, esterifications, and polymerizations is well-documented . Butyltriethylammonium iodide could function similarly, facilitating reactions between hydrophilic and hydrophobic phases by shuttling anions (e.g., iodide) across interfaces.

Catalytic Efficiency

The catalytic activity of quaternary ammonium salts depends on cation size and anion affinity. TBAI’s enthalpy of formation (ΔfH⁰ = -499 kJ/mol) suggests moderate stability, which butyltriethylammonium iodide might exceed due to stronger van der Waals interactions from ethyl substituents.

Industrial and Material Science Applications

Electrolyte Additives

In lithium-ion batteries, quaternary ammonium salts improve ionic conductivity. Butyltriethylammonium iodide could serve as a co-salt in electrolytes, though its larger cation size compared to TBAI might reduce mobility.

Polymer Modification

TBAI is used to synthesize conductive polymers like polyaniline . Incorporating butyltriethylammonium iodide into polymer matrices might enhance thermal stability or dielectric properties.

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